N,N'-bis(3-methoxyphenyl)-5-nitrobenzene-1,3-dicarboxamide
Description
N1,N3-BIS(3-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes methoxyphenyl groups and a nitrobenzene core. It is known for its stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Properties
Molecular Formula |
C22H19N3O6 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
1-N,3-N-bis(3-methoxyphenyl)-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H19N3O6/c1-30-19-7-3-5-16(12-19)23-21(26)14-9-15(11-18(10-14)25(28)29)22(27)24-17-6-4-8-20(13-17)31-2/h3-13H,1-2H3,(H,23,26)(H,24,27) |
InChI Key |
SRECJOMJMCQZRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS(3-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxyaniline with 5-nitroisophthaloyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N1,N3-BIS(3-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N1,N3-BIS(3-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N1,N3-BIS(3-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The methoxyphenyl groups can interact with biological macromolecules, potentially affecting enzyme activity or receptor binding. These interactions can lead to various biological effects, including antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- N,N’-Bis(3-methoxyphenyl)propanediamide
Uniqueness
N1,N3-BIS(3-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE is unique due to its combination of methoxyphenyl and nitrobenzene groups, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
